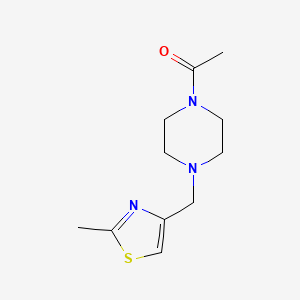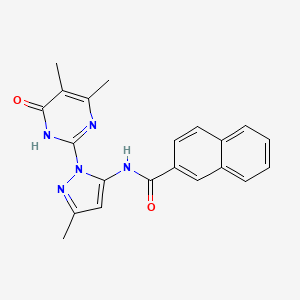![molecular formula C7H5BrClN3O3S B2592798 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride CAS No. 2091427-15-3](/img/structure/B2592798.png)
6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H5BrClN3O3S and a molecular weight of 326.55 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a bromine atom, a methoxy group, and a sulfonyl chloride group attached to a pyrazolo[1,5-a]pyrimidine core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride typically involves the reaction of 6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group . The process may involve the use of solvents such as dichloromethane and requires careful temperature control to avoid side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.
Oxidation and Reduction: The bromine atom and the pyrazolo[1,5-a]pyrimidine core can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride involves its interaction with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules . This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives, which may exhibit specific biological activities .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride: Similar structure but with a methyl group instead of a methoxy group.
3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine: Lacks the sulfonyl chloride group but has a similar pyrazolo[1,5-a]pyrimidine core.
Uniqueness
6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group, which confer distinct reactivity and potential for diverse chemical transformations . This combination of functional groups makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3O3S/c1-15-7-5(16(9,13)14)6-10-2-4(8)3-12(6)11-7/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMGFUKUAWNRCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(C=NC2=C1S(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-difluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2592715.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2592718.png)
![N-[(3-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2592719.png)



![Tert-butyl 4-[(azetidin-3-yl)(hydroxy)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B2592727.png)
![2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2592728.png)
![6-(2,5-Dimethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2592732.png)


![ethyl 4-[1-(aminomethyl)-2,2,2-trifluoroethoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2592736.png)

